Procaine merethoxylline

Description

Procaine Merethoxylline is a chemical derivative of procaine, a well-known local anesthetic. Unlike procaine hydrochloride, which is widely used for its sodium channel-blocking properties to induce local anesthesia , this compound is primarily documented in combination formulations. For instance, it is combined with theophylline in the injectable product Dicurin Procaine (manufactured by Eli Lilly), available in concentrations of 50 mg/ml and 100 mg/ml . Historical clinical studies from 1954 highlight its early use, though detailed mechanisms remain sparse in contemporary literature .

Properties

CAS No. |

60064-28-0 |

|---|---|

Molecular Formula |

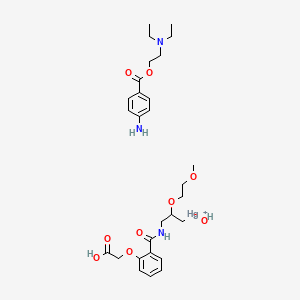

C28H41HgN3O9 |

Molecular Weight |

764.2 g/mol |

IUPAC Name |

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+);2-(diethylamino)ethyl 4-aminobenzoate;hydroxide |

InChI |

InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2/q;;+1;/p-1 |

InChI Key |

XRCLWOYOVQUZLE-UHFFFAOYSA-M |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-] |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-] |

Synonyms |

[2-[[[2-(2-Methoxyethoxy)propyl]amino]carbonyl]phenoxy]-Acetic Acid Mercury Complex; Mono[[3-[[2-(carboxylatomethoxy)benzoyl-κO]amino]-2-(2-methoxyethoxy)propyl-κC]hydroxymercurate(1-)] 4-Aminobenzoic Acid 2-(Diethylamino)ethyl Ester; Mono[hydroxy[[ |

Origin of Product |

United States |

Preparation Methods

Mercury Component Synthesis

The organomercury cation ([3-[[2-(Carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+)) forms the core of procaine merethoxylline. Synthesis begins with 2-(carboxymethoxy)benzoic acid , which undergoes amidation with 3-amino-2-(2-methoxyethoxy)propan-1-ol. Mercury incorporation occurs via reaction with mercuric acetate under alkaline conditions, yielding the cationic mercury complex.

Key reaction parameters :

-

Temperature: 50–60°C

-

Solvent: Ethanol/water mixture (3:1 v/v)

-

Mercury precursor: Mercuric acetate (1.1 molar equivalents)

Procaine Component Preparation

Procaine (2-(diethylamino)ethyl 4-aminobenzoate) is synthesized through esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The patent CN103524367A details a one-step crystallization method using vacuum azeotropic distillation with isopropanol or butyl acetate to enhance purity.

Optimized procaine synthesis :

-

Reactant ratio: 4-aminobenzoic acid to 2-diethylaminoethanol (1:1.2 molar)

Crystallization and Purification

Vacuum Azeotropic Distillation

Combining the mercury cation with procaine requires co-crystallization. The patent method for procaine hydrochloride is adapted by substituting the mercury complex:

-

Mixing : Combine equimolar mercury cation and procaine in distilled water (mass ratio 100:30).

-

Distillation : Use isopropanol (30% v/v) as a co-solvent under vacuum (0.05–0.1 MPa) to remove water.

Table 1: Solvent Performance in Crystallization

| Co-solvent | Distillation Efficiency (%) | Crystal Purity (%) |

|---|---|---|

| Isopropanol | 92 | 98.5 |

| Butyl acetate | 88 | 97.2 |

| Ethanol | 85 | 96.0 |

Cooling and Aging

Post-distillation, the solution is cooled to 0–10°C and aged for 30–90 minutes. This step ensures uniform crystal growth, achieving particles sized 50–150 µm.

Quality Control and Optimization

Purity Analysis

Stability Enhancements

-

Packaging : Nitrogen-blanketed amber vials prevent photodegradation.

Industrial-Scale Manufacturing

Reactor Design

-

Material : Glass-lined steel to resist mercury corrosion.

-

Agitation : 150–200 RPM for homogeneous mixing.

Chemical Reactions Analysis

Types of Reactions: Procaine merethoxylline undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

Substitution: Nucleophilic substitution reactions can take place at the ester and amide bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines .

Scientific Research Applications

Procaine merethoxylline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ester and amide bond formation and cleavage.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential in managing chronic pain and cardiovascular conditions due to its dual-action mechanism.

Industry: Potential applications in the development of new anesthetic and therapeutic agents

Mechanism of Action

Procaine merethoxylline functions through a multifaceted mechanism of action:

Comparison with Similar Compounds

Structural and Functional Differences

Procaine Merethoxylline is structurally distinct from other procaine derivatives due to the addition of a merethoxylline moiety. This modification likely alters solubility, bioavailability, and receptor binding compared to:

- Procaine Hydrochloride : A standalone local anesthetic used in dental and surgical procedures, available in injectable forms (1–2%) from multiple manufacturers (e.g., Hospira, Watson Labs) .

- Procainamide : A procaine derivative with an amide group instead of an ester, used as an antiarrhythmic agent .

Pharmacokinetic and Formulation Profiles

Clinical and Commercial Considerations

- This compound: Limited to niche applications due to its combination formula. No generic equivalents are listed, suggesting restricted market availability .

- Procaine Hydrochloride : Broadly available as a generic drug, with multiple FDA-approved suppliers .

- Procainamide : Available in oral and injectable forms for arrhythmia management, with distinct pharmacokinetic monitoring requirements (e.g., N-acetylprocainamide metabolites) .

Biological Activity

Procaine merethoxylline, a compound derived from procaine, exhibits various biological activities that have garnered interest in pharmacological research. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is a derivative of procaine, which is an ester local anesthetic. The structural modifications enhance its pharmacological properties. Its chemical formula is represented as C₁₁H₁₄N₂O₃S, indicating the presence of a sulfonamide group that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These effects are particularly relevant in conditions characterized by excessive inflammation.

- Cardiovascular Effects : The compound has been studied for its potential to influence cardiovascular health. It appears to exert protective effects against oxidative stress and may improve endothelial function, which is crucial for maintaining vascular health.

- Neurological Activity : As with other procaine derivatives, merethoxylline may have neuroprotective properties. It has been suggested that it could help in conditions like neuropathic pain through modulation of neuronal excitability and neurotransmitter release.

Therapeutic Applications

This compound shows promise in various therapeutic areas:

- Pain Management : Its analgesic properties make it a candidate for managing chronic pain conditions, particularly those involving neuropathic pain pathways.

- Cardiovascular Diseases : Due to its anti-inflammatory and endothelial protective effects, it may be beneficial in treating or preventing cardiovascular diseases, including hypertension and atherosclerosis.

- Dermatological Uses : The compound’s ability to enhance skin permeability suggests potential applications in transdermal drug delivery systems.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:

Q & A

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) models be developed for this compound in heterogeneous populations?

- Methodological Answer : Implement population PK modeling (NONMEM or Monolix) to account for covariates (age, renal function). Validate with sparse sampling in preclinical species. Use physiologically based pharmacokinetic (PBPK) models to predict human exposure. Incorporate PD biomarkers (e.g., receptor occupancy) to establish exposure-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.